![molecular formula C18H15ClN4O2 B7543674 N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, commonly known as ACPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. ACPCA is a pyrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with acetyl chloride to form N-acetyl-4-chlorophenylhydrazine. The resulting compound is then reacted with 4-acetamidobenzoic acid to form N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)pyrazole-4-carboxamide, which is then further reacted with ammonia to form the final product, N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.
Starting Materials
4-chlorobenzaldehyde, hydrazine hydrate, acetyl chloride, 4-acetamidobenzoic acid, ammonia
Reaction
4-chlorobenzaldehyde + hydrazine hydrate → 4-chlorophenylhydrazine, N-acetyl-4-chlorophenylhydrazine + 4-acetamidobenzoic acid → N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)pyrazole-4-carboxamide, N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)pyrazole-4-carboxamide + ammonia → N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Mecanismo De Acción
ACPCA has been shown to be a potent inhibitor of FAAH, with an IC50 value of 2.9 nM. It works by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have analgesic and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
ACPCA has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential applications in the treatment of anxiety and depression. However, further studies are needed to fully understand the biochemical and physiological effects of ACPCA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ACPCA is its potency as a FAAH inhibitor, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, its potency also makes it difficult to work with, as small variations in concentration can have significant effects on its activity. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on ACPCA. One area of interest is its potential applications in the treatment of pain and inflammation. Studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and its effects on behavior. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects. Overall, ACPCA is a promising compound with potential applications in drug discovery, but further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
ACPCA has been studied for its potential applications in drug discovery, particularly as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12(24)21-15-4-6-16(7-5-15)22-18(25)13-10-20-23(11-13)17-8-2-14(19)3-9-17/h2-11H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYMVJNVSHDKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-N-(4-acetamidophenyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

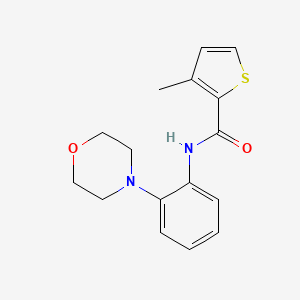
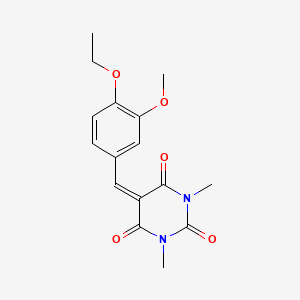

![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
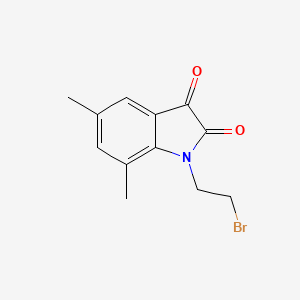
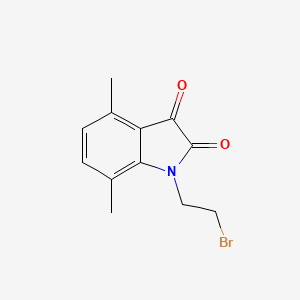
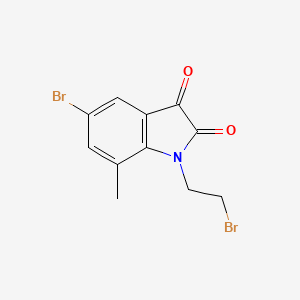
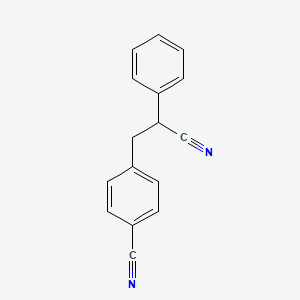
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
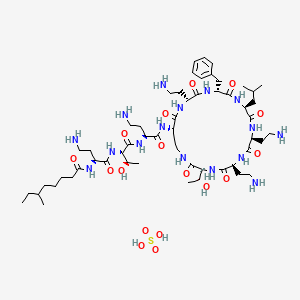
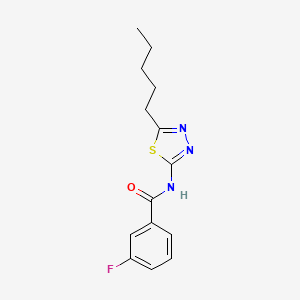
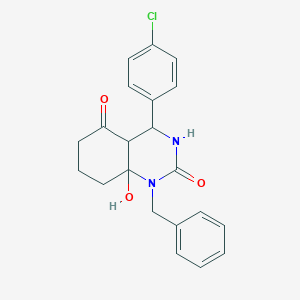
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
